Cas no 1803567-14-7 (Benzenesulfonyl chloride, 2,3-difluoro-6-hydroxy-)

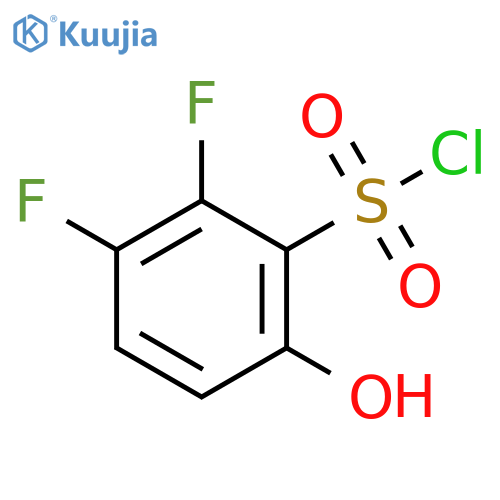

1803567-14-7 structure

商品名:Benzenesulfonyl chloride, 2,3-difluoro-6-hydroxy-

CAS番号:1803567-14-7

MF:C6H3ClF2O3S

メガワット:228.601026773453

MDL:MFCD28145571

CID:5181829

PubChem ID:122199034

Benzenesulfonyl chloride, 2,3-difluoro-6-hydroxy- 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonyl chloride, 2,3-difluoro-6-hydroxy-

-

- MDL: MFCD28145571

- インチ: 1S/C6H3ClF2O3S/c7-13(11,12)6-4(10)2-1-3(8)5(6)9/h1-2,10H

- InChIKey: PDGLPMPRMGEQPQ-UHFFFAOYSA-N

- ほほえんだ: C1(S(Cl)(=O)=O)=C(O)C=CC(F)=C1F

Benzenesulfonyl chloride, 2,3-difluoro-6-hydroxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-198994-0.05g |

2,3-difluoro-6-hydroxybenzene-1-sulfonyl chloride |

1803567-14-7 | 0.05g |

$827.0 | 2023-09-16 | ||

| Enamine | EN300-198994-10.0g |

2,3-difluoro-6-hydroxybenzene-1-sulfonyl chloride |

1803567-14-7 | 10g |

$4236.0 | 2023-06-08 | ||

| Enamine | EN300-198994-0.5g |

2,3-difluoro-6-hydroxybenzene-1-sulfonyl chloride |

1803567-14-7 | 0.5g |

$946.0 | 2023-09-16 | ||

| Enamine | EN300-198994-5.0g |

2,3-difluoro-6-hydroxybenzene-1-sulfonyl chloride |

1803567-14-7 | 5g |

$2858.0 | 2023-06-08 | ||

| Enamine | EN300-198994-2.5g |

2,3-difluoro-6-hydroxybenzene-1-sulfonyl chloride |

1803567-14-7 | 2.5g |

$1931.0 | 2023-09-16 | ||

| Enamine | EN300-198994-0.1g |

2,3-difluoro-6-hydroxybenzene-1-sulfonyl chloride |

1803567-14-7 | 0.1g |

$867.0 | 2023-09-16 | ||

| Enamine | EN300-198994-0.25g |

2,3-difluoro-6-hydroxybenzene-1-sulfonyl chloride |

1803567-14-7 | 0.25g |

$906.0 | 2023-09-16 | ||

| Enamine | EN300-198994-10g |

2,3-difluoro-6-hydroxybenzene-1-sulfonyl chloride |

1803567-14-7 | 10g |

$4236.0 | 2023-09-16 | ||

| Enamine | EN300-198994-1g |

2,3-difluoro-6-hydroxybenzene-1-sulfonyl chloride |

1803567-14-7 | 1g |

$986.0 | 2023-09-16 | ||

| Enamine | EN300-198994-1.0g |

2,3-difluoro-6-hydroxybenzene-1-sulfonyl chloride |

1803567-14-7 | 1g |

$986.0 | 2023-06-08 |

Benzenesulfonyl chloride, 2,3-difluoro-6-hydroxy- 関連文献

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

1803567-14-7 (Benzenesulfonyl chloride, 2,3-difluoro-6-hydroxy-) 関連製品

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量